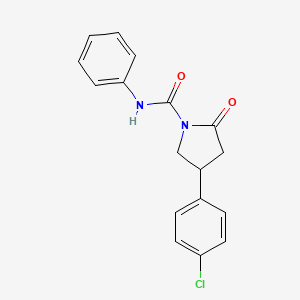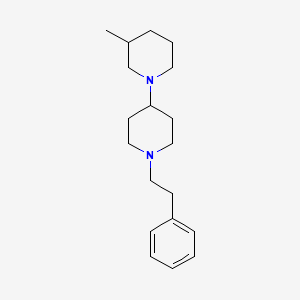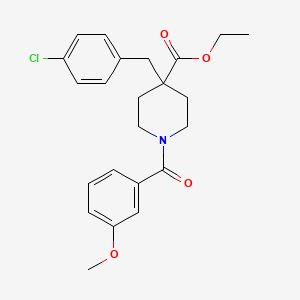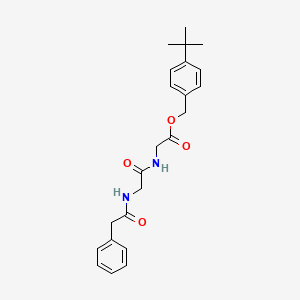
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrrolidine derivative that has been shown to have significant effects on the central nervous system, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves its binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding results in the activation of downstream signaling pathways that ultimately lead to the modulation of pain perception and reward processing.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and emotions, and the modulation of reward processing. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a valuable tool for investigating the mechanisms underlying opioid addiction and pain management. However, one limitation of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide is its potential for abuse, which requires careful handling and regulation in the laboratory.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis and purification. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, and to identify potential side effects and safety concerns associated with its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with N-phenylpyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been used in a variety of scientific research applications, including the study of opioid receptors, pain management, and addiction. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This makes 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide a valuable tool for investigating the mechanisms underlying opioid addiction and developing new treatments for pain management.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)13-10-16(21)20(11-13)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNAYVJTZYYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)


![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)

![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)